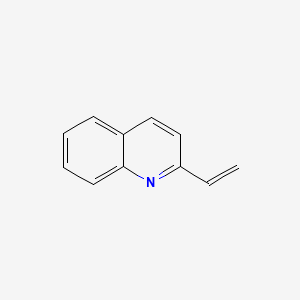

2-Vinylquinoline

Description

Properties

IUPAC Name |

2-ethenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGNJOCQALIQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33638-30-1 | |

| Record name | Quinoline, 2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33638-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061123 | |

| Record name | Quinoline, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-03-2 | |

| Record name | 2-Ethenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Vinylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP7ET1KLE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 2-Vinylquinoline Scaffold

An In-Depth Technical Guide to 2-Vinylquinoline: Synthesis, Properties, and Applications

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic bioactive molecules.[1][2] Its rigid, aromatic structure serves as an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. When this potent scaffold is functionalized at the 2-position with a vinyl (-CH=CH₂) group, the resulting molecule, this compound, becomes a highly versatile building block for both drug discovery and materials science.[3]

The vinyl group is not merely a passive substituent; its conjugated double bond is a reactive handle amenable to a plethora of chemical transformations. This reactivity allows for its incorporation into polymers and for the synthesis of complex molecular architectures, making this compound a key intermediate in the development of novel therapeutic agents, including anticancer, antimalarial, and antimetastatic compounds.[3][4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, primary synthetic routes, and significant applications for researchers in chemistry and drug development.

Core Chemical Structure and Physicochemical Properties

This compound, also known as 2-ethenylquinoline, is a heterocyclic aromatic compound.[6] Its structure consists of a quinoline core with a vinyl group attached at the C2 position. This arrangement allows for electronic communication between the vinyl group and the electron-deficient pyridine ring of the quinoline system, influencing its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-ethenylquinoline | [7][8] |

| CAS Number | 772-03-2 | [6][9] |

| Molecular Formula | C₁₁H₉N | [6][7][9] |

| Molecular Weight | 155.20 g/mol | [7][8][9] |

| Appearance | Dark orange-brown liquid or solid | [9] |

| Melting Point | 284-285 °C | [9][10] |

| Boiling Point | 120-125 °C at 7 Torr | [10] |

| Density | ~1.03 - 1.07 g/cm³ | [7][10] |

| Flash Point | 111.9 °C | [9] |

| Storage Temperature | 2-8°C | [9] |

| InChI Key | XUGNJOCQALIQFG-UHFFFAOYSA-N | [7] |

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound has attracted significant attention, leading to the development of several effective methodologies. The choice of a synthetic route is often dictated by factors such as the availability of starting materials, desired yield, reaction time, and scalability.

Condensation of 2-Methylquinoline with Aldehydes

From a practical and economic standpoint, the most effective methodology involves the direct condensation of 2-methylquinolines (quinaldines) with an appropriate aldehyde, most commonly formaldehyde.[4][11] This approach is advantageous due to the commercial availability and low cost of the starting materials. The reaction is typically catalyzed by a secondary amine salt, such as diethylamine hydrochloride, in the presence of a weak organic base like triethylamine.[11]

-

Causality: The methyl group at the C2 position of quinoline is sufficiently acidic to be deprotonated, forming a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting alcohol intermediate yields the vinyl group. The secondary amine salt and base facilitate the initial deprotonation and the final elimination step. This method's simplicity and high yield make it a preferred route for many applications, including the synthesis of intermediates for drugs like Montelukast.[11]

Microwave-Assisted Olefination

To overcome the challenges of long reaction times and high temperatures associated with traditional condensation methods, microwave-assisted synthesis has emerged as a powerful alternative. A rapid and efficient synthesis can be achieved via a trifluoromethanesulfonamide (TfNH₂)-mediated olefination of 2-methylquinoline and an aldehyde under microwave irradiation.[4]

-

Causality: Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate. The additive, TfNH₂, plays a crucial role in activating the aldehyde and facilitating the olefination process, leading to excellent yields in a much shorter time frame (e.g., 20 minutes).[4] This technique is highly desirable for rapid library synthesis and process optimization.

The Wittig Reaction

The Wittig reaction provides a reliable, albeit more complex, route to 2-vinylquinolines. This method involves the reaction of a 2-quinolinecarboxaldehyde with a phosphonium ylide (e.g., methylenetriphenylphosphorane).[4]

-

Causality: The nucleophilic ylide attacks the aldehyde, forming a betaine intermediate which then collapses to form the alkene and a stoichiometric amount of triphenylphosphine oxide. While effective, this approach is often limited by the availability and stability of 2-quinolinecarboxaldehyde. Furthermore, the removal of the phosphine oxide byproduct can complicate purification, making it less ideal for large-scale synthesis compared to the condensation method.[4]

Key Applications in Research and Development

The unique chemical structure of this compound makes it a valuable monomer in polymer chemistry and a versatile precursor in the synthesis of pharmaceuticals.

Polymer Chemistry

The vinyl group of this compound allows it to undergo polymerization through various mechanisms, including free-radical and controlled-radical pathways, to form poly(this compound).[12][13]

-

Functional Polymers: The resulting polymers possess a nitrogen-containing heterocyclic group in each repeating unit. This feature imparts unique properties and functionalities.[12]

-

Catalysis: The pyridine nitrogen in the polymer backbone can act as a ligand to chelate metal ions. This allows the polymer to be used as a recoverable and reusable support for catalysts.[12]

-

Coatings and Adhesives: Polymers containing pyridine moieties are known for their excellent adhesive properties on various surfaces, making them suitable for creating functional coatings that can enhance adhesion or provide corrosion resistance.[12]

-

pH-Responsive Materials: The nitrogen atom can be protonated at low pH, making the polymer pH-sensitive. This property is exploited in the development of "smart" materials for applications like drug delivery.[12]

Drug Development and Medicinal Chemistry

The this compound scaffold is a key component in a wide range of pharmacologically active compounds. The quinoline core itself is found in numerous approved drugs, and the vinyl group provides a reactive site for further molecular elaboration.[1][3]

-

Antimalarial Agents: Quinoline-based drugs like chloroquine have been mainstays in malaria treatment. Novel this compound derivatives have been synthesized and shown to possess excellent antimalarial activities, even against chloroquine-resistant strains of Plasmodium falciparum.[4]

-

Anticancer Agents: Derivatives of this compound have demonstrated significant potential as anticancer agents.[4][14] For example, 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives have been identified as a novel class of antimetastatic agents that can suppress the migration and invasion of lung cancer cells.[5] The mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis.[3]

-

Leukotriene D4 (LTD4) Antagonists: Substituted 2-vinylquinolines are crucial intermediates in the synthesis of LTD4 antagonists, such as the asthma medication Montelukast.[11]

Visualizing a Key Synthetic Pathway

The following diagram illustrates the common and efficient synthesis of a substituted this compound from its corresponding 2-methylquinoline precursor.

Caption: Synthesis of this compound via Condensation.

Experimental Protocol: Synthesis from 2-Methylquinoline

This protocol describes a representative procedure for synthesizing a this compound derivative from a 2-methylquinoline derivative and formaldehyde, adapted from established methodologies.[11]

Objective: To synthesize 2-vinyl-6-methylquinoline from 2,6-dimethylquinoline.

Materials:

-

2,6-dimethylquinoline (7.9 g, 0.05 mol)

-

Formaldehyde (37% aqueous solution, 5.27 mL, 0.065 mol)

-

Triethylamine (0.4 mL)

-

95% Ethanol (8 mL for initial mixture, 3 mL for catalyst solution)

-

Diethylamine hydrochloride (6.175 g, 0.065 mol)

-

Deionized Water (3 mL)

-

Ethyl acetate (for extraction)

-

Petroleum ether (for recrystallization)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,6-dimethylquinoline (7.9 g), 37% formaldehyde solution (5.27 mL), triethylamine (0.4 mL), and 95% ethanol (8 mL).

-

Initial Heating: Stir the mixture and heat to approximately 60°C until all solids have completely dissolved.

-

Catalyst Preparation: In a separate beaker, prepare a solution of diethylamine hydrochloride (6.175 g) in a mixture of 95% ethanol (3 mL) and water (3 mL).

-

Catalyst Addition: Slowly add the diethylamine hydrochloride solution dropwise to the main reaction mixture.

-

Reflux: Heat the complete reaction mixture to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup - Solvent Removal: Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

-

Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield the final product, 2-vinyl-6-methylquinoline, as a crystalline solid.[11]

Conclusion

This compound stands out as a molecule of significant strategic value. Its straightforward and efficient synthesis, combined with the versatile reactivity of its vinyl group, provides chemists with a powerful tool for innovation. For drug development professionals, it is a proven precursor to potent therapeutic agents targeting a range of diseases from cancer to malaria. For materials scientists, it is a functional monomer capable of imparting desirable properties such as thermal stability, pH-responsiveness, and catalytic activity to advanced polymers. The continued exploration of this compound and its derivatives promises to yield further breakthroughs across the scientific landscape.

References

-

Yuan, Y., et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

LookChem. (n.d.). Cas 772-03-2, this compound. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]

- Wang, Y. (2009). The synthetic method of this compound compounds. Google Patents. CN101591291A.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Royal Society of Chemistry. (2018). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. RSC Advances. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C11H9N). Available at: [Link]

- Liu, J. (2008). 2-vinyl-8-hydroxyquinoline derivatives and their preparation methods and applications. Google Patents. CN101186605A.

-

Yeh, Y.-L., et al. (2015). Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Gomez-Anton, M. R., et al. (1985). Polymer effects in proton-transfer reactions. Poly(this compound). Macromolecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-2-vinylquinoline. PubChem Compound Database. Available at: [Link]

-

Molbase. (2025). 2-methoxy-3-vinylquinoline. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

Rigo, A., et al. (1971). Living Poly(this compound). Macromolecules. Available at: [Link]

-

Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design. Available at: [Link]

-

ResearchGate. (n.d.). A few quinoline derivatives in clinical use. Available at: [Link]

-

ResearchGate. (2025). Quinoline-functionalized cross-linked poly(vinyl acetate) and poly(vinyl alcohol) nanoparticles as potential pH-responsive luminescent sensors. Available at: [Link]

-

Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules. Available at: [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Available at: [Link]

Sources

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound, Stabilized 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | C11H9N | CID 69875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. echemi.com [echemi.com]

- 11. CN101591291A - The synthetic method of this compound compounds - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to the Synthesis of 2-Vinylquinoline from 2-Methylquinoline: Mechanisms, Protocols, and Optimization

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of 2-vinylquinoline from its precursor, 2-methylquinoline (quinaldine). Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, detailed experimental procedures, and critical optimization strategies. This compound is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmaceuticals, including antimalarial agents and LTD4 antagonists like Montelukast.[1][2]

Core Synthetic Strategy: Condensation with Formaldehyde

The most direct and widely adopted method for synthesizing this compound is the condensation reaction between 2-methylquinoline and formaldehyde.[1][2] This reaction, fundamentally an aldol-type condensation followed by dehydration, is favored for its operational simplicity and cost-effectiveness.[2]

Unraveling the Reaction Mechanism

The reaction proceeds through a well-understood, multi-step mechanism. The key to this transformation is the activation of the methyl group on the 2-methylquinoline ring, which is rendered acidic by the electron-withdrawing effect of the quinoline nitrogen.

-

Step 1: Enamine/Enolate Formation: In the presence of a catalyst, typically a secondary amine salt like diethylamine hydrochloride and a tertiary amine base like triethylamine, the acidic proton of the methyl group is abstracted.[1][3] This generates a reactive nucleophilic intermediate, analogous to an enamine or enolate.

-

Step 2: Nucleophilic Attack: The nucleophilic intermediate attacks the electrophilic carbonyl carbon of formaldehyde. This forms an unstable alcohol adduct, 2-(2-quinolyl)ethanol.

-

Step 3: Dehydration: The alcohol intermediate rapidly undergoes dehydration (elimination of a water molecule) under the reaction conditions, which are typically heated. This elimination step is crucial for forming the stable, conjugated vinyl group, yielding the final product, this compound.

The overall transformation is driven towards the product by the formation of the highly conjugated and stable aromatic system.

Reaction Mechanism: Condensation of 2-Methylquinoline with Formaldehyde

Caption: Mechanism of this compound synthesis.

The Critical Role of Catalysts

The choice of catalyst is paramount for achieving high yield and reaction efficiency. The most effective systems typically employ a combination of a secondary amine salt and a small amount of an organic base.[1]

-

Diethylamine Hydrochloride: This secondary amine salt is frequently used.[1][3] Its role is likely to facilitate the formation of the reactive intermediate. The molar ratio of diethylamine hydrochloride to the 2-methylquinoline substrate is a key parameter, often optimized in the range of 1.0-1.6 to 1.[1]

-

Triethylamine: A small quantity of a tertiary amine, such as triethylamine, is often added as a base to facilitate the initial proton abstraction from the methyl group.[1]

Optimizing Reaction Conditions for Maximum Yield

Several factors must be controlled to maximize the yield and purity of this compound while minimizing side reactions, such as polymerization.

| Parameter | Typical Range | Rationale & Impact on Outcome |

| Temperature | 50°C - Reflux | The reaction is typically heated to facilitate both the initial condensation and the final dehydration step. A common temperature is around 60°C to reflux.[1] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote polymerization of the vinyl product. |

| Solvent | Ethanol (95%) | Ethanol is a common solvent as it effectively dissolves the reactants and facilitates heat transfer.[1][3] |

| Reaction Time | 2 - 10 hours | The reaction progress should be monitored using Thin-Layer Chromatography (TLC) to determine the point of completion, which is typically between 4.5 and 6 hours.[1] |

| Stoichiometry | Formaldehyde (1.3 eq.) | A slight excess of formaldehyde is used to ensure complete conversion of the 2-methylquinoline.[1][3] |

Detailed Experimental Protocol

This protocol is adapted from established and patented methodologies for the vinylation of 2-methylquinoline and its derivatives.[1][3][4]

Materials and Reagents

-

2-Methylquinoline (1.0 eq.)

-

Formaldehyde (37% aqueous solution, 1.3 eq.)

-

Diethylamine hydrochloride (1.3 eq.)

-

Triethylamine (catalytic amount, ~0.008 eq.)

-

Ethanol (95%)

-

Water

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate

Step-by-Step Synthesis Procedure

-

Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylquinoline, 37% formaldehyde solution, triethylamine, and the majority of the 95% ethanol.

-

Dissolution: Stir the mixture and gently heat to approximately 60°C until all solids have dissolved.[1]

-

Catalyst Addition: In a separate beaker, prepare a solution of diethylamine hydrochloride in a 1:1 mixture of the remaining ethanol and water.

-

Reaction Initiation: Add the diethylamine hydrochloride solution dropwise to the main reaction flask.

-

Reflux: Heat the complete reaction mixture to reflux. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC until the starting material (2-methylquinoline) is consumed (typically 5-6 hours).[1][4]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Add deionized water to the resulting residue.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volume of aqueous layer).

-

Combine the organic extracts and wash with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization, often using an ethyl acetate/petroleum ether solvent system, to yield the final product.[3][4]

Experimental Workflow for this compound Synthesis

Sources

- 1. CN101591291A - The synthetic method of this compound compounds - Google Patents [patents.google.com]

- 2. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

2-Vinylquinoline CAS number and molecular weight

An In-Depth Technical Guide to 2-Vinylquinoline for Researchers and Drug Development Professionals

Introduction

This compound, a heterocyclic aromatic compound, stands as a pivotal building block in the realms of medicinal chemistry and materials science. Its structure, featuring a quinoline core appended with a reactive vinyl group at the 2-position, offers a unique combination of properties that make it a versatile precursor for a wide array of functional molecules. The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] The addition of the vinyl moiety provides a reactive handle for diverse chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and handling, tailored for professionals in research and development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 772-03-2 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₉N | [2][4][5] |

| Molecular Weight | 155.20 g/mol | [2][3][4] |

| IUPAC Name | 2-ethenylquinoline | [4][6] |

| Synonyms | 2-Ethenylquinoline, Vinyl quinoline | [2][4][5][6][7] |

| Appearance | Dark orange-brown liquid or solid | [2][4][8] |

| Melting Point | 284-285 °C | [2][7][8] |

| Boiling Point | 120-125 °C at 7 Torr | [8] |

| Density | ~1.03 g/cm³ | [2][4][8] |

| Solubility | Soluble in DMSO and acetic acid | [9] |

| Stabilizer | Often supplied with a stabilizer like hydroquinone | [4] |

Synthesis of this compound: A Comparative Overview

The synthesis of 2-vinylquinolines has attracted significant attention due to their biological importance.[10] Several methodologies have been developed, each with its own advantages and limitations. The choice of a synthetic route often depends on factors such as substrate availability, desired scale, and reaction conditions.

Key Synthetic Strategies

-

Wittig Reaction : This classic method involves the reaction of 2-quinolinecarboxaldehydes with appropriate ylides. While effective, the limited availability of the aldehyde starting material can narrow the scope of this approach.[10]

-

Reductive Olefination : Quinoline N-oxides can be treated with styrenes to selectively produce trans-2-vinylquinolines.[10]

-

Condensation Reactions : From a practical standpoint, the most effective method is the direct condensation of 2-methylquinolines with aldehydes.[10] This aldol-type condensation, however, can require high temperatures and long reaction times.[10] To overcome these challenges, variations such as microwave-assisted synthesis and the use of mediators like trifluoromethanesulfonamide (TfNH₂) have been developed to improve reaction kinetics and yields.[10]

-

Catalyst-Free Deamination : A facile, catalyst-free synthesis has been reported via a direct deamination reaction occurring during a Mannich synthesis.[11]

-

Reaction with Formaldehyde : A straightforward method involves heating 2-methylquinoline compounds with formaldehyde, often in the presence of a secondary amine hydrochloride and a small amount of an organic base, which can simplify the synthesis of intermediates for drugs like Montelukast.[12]

Caption: Microwave-assisted synthesis of this compound.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a reported efficient synthesis of 2-vinylquinolines.[10]

-

Reaction Setup : To a microwave vial, add 2-methylquinoline (1 mmol), the desired aldehyde (1.2 mmol), and trifluoromethanesulfonamide (TfNH₂) (0.2 mmol) in a suitable solvent like toluene.

-

Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

-

Work-up : After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the vinyl group, which readily participates in a variety of transformations, including polymerization, addition reactions, and cross-coupling reactions. This makes it a valuable intermediate for introducing the quinoline moiety into larger, more complex molecules. The nitrogen atom in the quinoline ring can also act as a ligand for metal ions, a property that is exploited in the development of polymer-supported catalysts.[13]

Applications in Research and Drug Development

The versatile nature of this compound has led to its use in several key areas of research and development.

Anticancer and Antimalarial Agents

Substituted 2-vinylquinolines, particularly 2-styrylquinolines, have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action often involve inducing apoptosis and cell cycle arrest.[1] Furthermore, the quinoline core is a well-established pharmacophore in antimalarial drugs, and derivatives of this compound have shown excellent activity against chloroquine-resistant strains of Plasmodium falciparum.[10]

Caption: Drug development workflow using this compound.

Polymer Synthesis

This compound is a functional monomer that can be polymerized through various methods, including free-radical and controlled-radical polymerizations.[13] The resulting polymers have potential applications in:

-

Catalysis : The pyridine nitrogen in the polymer backbone can chelate metal ions, creating polymer-supported catalysts that are stable and reusable.[13]

-

Drug Delivery : The nitrogen atom can be protonated at low pH, leading to pH-responsive behavior that can be exploited for smart drug delivery systems.[13]

-

Coatings : Polymers containing pyridine moieties often exhibit good adhesion to various substrates, making them suitable for functional coatings.[13]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for ensuring laboratory safety.

-

Hazards : this compound is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

-

Precautions : Always work in a well-ventilated area and avoid inhaling dust or fumes.[14] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[14] Avoid contact with skin and eyes.[14] Do not eat, drink, or smoke when handling this chemical.[14]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[14] It is recommended to store under an inert atmosphere, such as argon, as the compound can be air-sensitive.[14] Keep away from incompatible materials and sources of ignition.[14]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its unique chemical structure allows for a wide range of synthetic modifications, leading to the creation of novel compounds with potent biological activities and advanced materials with unique properties. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists looking to harness the full potential of this versatile molecule.

References

-

LookChem. Cas 772-03-2, this compound. [Link]

-

PubMed Central (PMC). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. [Link]

- Google Patents. CN101591291A - The synthetic method of this compound compounds.

-

The Royal Society of Chemistry. A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]

-

PubChem - NIH. This compound | C11H9N | CID 69875. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. [Link]

-

MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cas 772-03-2,this compound | lookchem [lookchem.com]

- 3. This compound , ≥95% , 772-03-2 - CookeChem [cookechem.com]

- 4. This compound, Stabilized 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | C11H9N | CID 69875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 772-03-2 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 2-Hydroxy-8-vinylquinoline () for sale [vulcanchem.com]

- 10. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. CN101591291A - The synthetic method of this compound compounds - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

reactivity of the vinyl group in 2-vinylquinoline

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 2-Vinylquinoline

Abstract

The this compound scaffold is a cornerstone in contemporary medicinal chemistry and materials science. The vinyl group at the C2 position is not merely a passive substituent; it is a highly versatile and reactive handle that dictates the molecule's synthetic utility. The electron-withdrawing nature of the quinoline nitrogen atom polarizes the vinyl group, rendering it susceptible to a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis and reactivity of this compound, with a focus on nucleophilic additions, cycloaddition reactions, and polymerization. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and highlight the scaffold's application in the development of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

Quinoline derivatives are classified as "privileged scaffolds" in drug discovery, forming the structural core of numerous approved pharmaceuticals, from antimalarials like chloroquine to modern anticancer agents.[1][2] The introduction of a vinyl group (an ethenyl substituent) at the 2-position dramatically expands the synthetic possibilities of this scaffold.[2] This modification creates an electron-deficient π-system, transforming the vinyl group into a competent Michael acceptor and a reactive partner in cycloaddition and polymerization reactions.[3][4]

This unique electronic profile makes this compound a valuable precursor for generating diverse molecular libraries with significant biological potential. Derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antileishmanial, and enzyme inhibitory effects.[1][5] This guide serves as a technical resource for researchers aiming to leverage the distinct reactivity of this compound in their synthetic and drug development endeavors.

Synthesis of the this compound Core

The accessibility of the this compound scaffold is crucial for its widespread application. Several synthetic strategies have been developed, with the most efficient methods involving direct condensation reactions.

Key Synthetic Methodologies

The primary methods for synthesizing 2-vinylquinolines involve either building the vinyl group onto a pre-existing quinoline or constructing the quinoline ring with the vinyl group already incorporated. The former is more common.

-

Condensation with Aldehydes: The most direct and cost-effective method is the condensation of a 2-methylquinoline (quinaldine) derivative with an aldehyde, typically formaldehyde.[1][6][7] This reaction is often mediated by a secondary amine salt, such as diethylamine hydrochloride, in the presence of a catalytic amount of an organic base like triethylamine.[6]

-

Wittig Reaction: This classic olefination method involves the reaction of a 2-quinolinecarboxaldehyde with a phosphonium ylide.[1] While effective, its scope can be limited by the commercial availability of the requisite aldehyde starting materials and the need to remove stoichiometric phosphine oxide byproducts.[1]

-

Mannich Reaction & Elimination: This multi-step process involves reacting a 2-methylquinoline with formaldehyde and a secondary amine to form a Mannich base, which is subsequently quaternized and eliminated to yield the vinyl group.[6][7] This route is generally less efficient than direct condensation.

The direct condensation approach offers the best balance of simplicity, yield, and cost-effectiveness for most applications.

Table 1: Comparison of Primary Synthetic Routes to 2-Vinylquinolines

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Reference(s) |

| Direct Condensation | 2-Methylquinoline, Formaldehyde | Diethylamine HCl, Triethylamine | High yield, simple operation, cost-effective | Requires heating | [6][7][8] |

| Wittig Reaction | 2-Quinolinecarboxaldehyde, Ylide | Phosphonium salt, Strong base | Good yields, well-established | Limited aldehyde availability, byproduct removal | [1] |

| Microwave-Assisted Olefination | 2-Methylquinoline, Aldehyde | TfNH₂, Microwave irradiation | Rapid reaction times, efficient | Requires specialized equipment | [1] |

Experimental Protocol: Synthesis of this compound via Direct Condensation

This protocol is adapted from established methodologies for the vinylation of 2-methyl-azaheterocycles.[6][8] The causality behind this procedure lies in the in-situ formation of an electrophilic iminium species from formaldehyde and diethylamine, which then reacts with the nucleophilic enamine equivalent of 2-methylquinoline. The subsequent elimination of the amine affords the vinyl product.

Materials:

-

2-Methylquinoline (1 eq.)

-

Formaldehyde (37% aqueous solution, 1.3 eq.)

-

Diethylamine hydrochloride (1.3 eq.)

-

Triethylamine (catalytic amount, ~0.08 ml per 0.01 mol of substrate)

-

Ethanol (95%)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of 2-methylquinoline (1 eq.), 37% formaldehyde solution (1.3 eq.), triethylamine (catalytic amount), and 95% ethanol.

-

Stir and heat the mixture to approximately 60°C until all solids dissolve.

-

In a separate beaker, prepare a solution of diethylamine hydrochloride (1.3 eq.) in a 1:1 mixture of ethanol and water.

-

Add the diethylamine hydrochloride solution dropwise to the reaction mixture.

-

Heat the complete reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-methylquinoline) is consumed (typically 5-6 hours).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: Workflow for the direct condensation synthesis of this compound.

Core Reactivity of the Vinyl Group

The vinyl group in this compound is the focal point of its chemical versatility. Its reactivity is dominated by its electrophilic character, making it a prime substrate for addition and cycloaddition reactions.

Nucleophilic Conjugate Addition (Michael Addition)

The electron-withdrawing effect of the quinoline ring system makes the β-carbon of the vinyl group electrophilic and highly susceptible to attack by a wide range of nucleophiles.[9] This 1,4-conjugate addition, or Michael addition, is a powerful tool for C-C and C-heteroatom bond formation.[10]

Mechanism: The reaction proceeds via the attack of a nucleophile (Nu⁻) on the terminal carbon of the vinyl group. This breaks the C=C π-bond, and the resulting electron density is delocalized into the quinoline ring, forming a stabilized aza-enolate intermediate. Subsequent protonation yields the final addition product. This two-step process allows for the selective functionalization of the vinyl side chain.[9][10]

Scope of Nucleophiles:

-

N-Nucleophiles: Amines, azides

-

O-Nucleophiles: Alcohols, phenols (as alkoxides/phenoxides)

-

S-Nucleophiles: Thiols (as thiolates)

-

C-Nucleophiles: Grignard reagents, organolithiums, enolates

This reactivity is foundational for elaborating the this compound core into more complex drug-like molecules.[9]

Diagram 2: Mechanism of Michael Addition

Caption: General mechanism for nucleophilic conjugate addition.

Cycloaddition Reactions

Cycloaddition reactions are powerful for constructing cyclic systems in a single, often stereospecific, step.[11] this compound, acting as an electron-poor dienophile, is an excellent substrate for [4+2] cycloadditions (Diels-Alder reactions).

Organocatalytic [4+2] Cycloaddition: An important advancement is the use of synergistic organocatalysis to achieve highly enantioselective [4+2] cycloadditions.[4][12] In this approach, a Brønsted acid (like CH₃SO₃H) protonates the quinoline nitrogen. This protonation significantly increases the electron-withdrawing capacity of the quinoline ring, further activating the vinyl group as a dienophile. Simultaneously, a chiral secondary amine catalyst reacts with a dienal to form a reactive trienamine intermediate. The subsequent cycloaddition between the activated vinylquinolinium species and the trienamine proceeds with high efficiency and stereocontrol.[4][12]

This strategy provides an elegant and atom-economical route to complex, chiral quinoline-containing scaffolds that are of high value in medicinal chemistry.[4]

Experimental Protocol: Enantioselective [4+2] Cycloaddition of a Vinylquinoline

This protocol is a conceptual representation based on the work of Lu and co-workers.[4] It demonstrates the principles of synergistic activation.

Materials:

-

This compound derivative (1 eq.)

-

Dienal (e.g., (2E,4E)-hexa-2,4-dienal) (1.2 eq.)

-

Chiral aminocatalyst (e.g., a diarylprolinol silyl ether) (20 mol%)

-

Brønsted acid (e.g., CH₃SO₃H) (20 mol%)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the this compound derivative (1 eq.), the chiral aminocatalyst (0.2 eq.), and the Brønsted acid (0.2 eq.).

-

Add anhydrous toluene via syringe and stir the mixture at the specified temperature (e.g., room temperature).

-

Add the dienal (1.2 eq.) dropwise to the solution.

-

Allow the reaction to stir for the required time (e.g., 24-48 hours), monitoring by TLC or HPLC for consumption of the limiting reagent.

-

Upon completion, quench the reaction (e.g., with saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the chiral cycloaddition product.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Polymerization of the Vinyl Group

The vinyl group enables this compound to act as a monomer in the synthesis of advanced polymers.[3] Poly(this compound) has unique properties stemming from the nitrogen-containing aromatic rings, making it a candidate for applications in catalysis and pH-responsive drug delivery systems.[3][13]

Polymerization Methods:

-

Free-Radical Polymerization: Initiated by agents like 2,2'-Azobis(2-methylpropionitrile) (AIBN), this is a common method for producing polymers.[3]

-

Anionic Polymerization: This method can produce "living polymers" with well-defined molecular weights and low polydispersity.[14] The living nature of the polymer allows for the subsequent synthesis of block copolymers.

Experimental Protocol: Free-Radical Solution Polymerization of this compound

This is a general protocol for the AIBN-initiated polymerization of a vinyl monomer.[3] The exclusion of oxygen is critical, as oxygen can act as a radical scavenger and inhibit polymerization.

Materials:

-

This compound (monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen or Argon gas

Procedure:

-

In a Schlenk flask, dissolve the this compound monomer and AIBN (typically 1 mol% relative to the monomer) in anhydrous DMF.

-

Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Allow the polymerization to proceed with stirring for a set time (e.g., 24 hours). The solution will become more viscous as the polymer forms.

-

To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Diagram 3: Polymerization Workflow

Caption: Key steps in the free-radical polymerization of this compound.

Applications in Drug Discovery and Development

The versatile reactivity of the vinyl group is directly translatable to the synthesis of potent, biologically active molecules. The vinyl moiety acts as a key linker or reactive pharmacophore that can be elaborated to optimize drug properties.

-

Antimalarial Agents: 2-Vinylquinolines are important precursors for antimalarial compounds.[1] Their synthesis is often a key step in the development of new agents to combat chloroquine-resistant strains of Plasmodium falciparum.[1]

-

Anticancer Agents: Derivatives of this compound, especially 2-styrylquinolines, have shown significant promise as anticancer agents.[2] For example, 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives have been identified as novel antimetastatic agents that can suppress the migration and invasion of lung cancer cells.[5] Their mechanisms often involve the inhibition of critical signaling pathways (e.g., Akt and ERK) and the reduction of matrix metalloproteinase (MMP) activity.[5]

-

Leukotriene D4 (LTD4) Antagonists: Substituted 2-vinylquinolines are crucial intermediates in the synthesis of Montelukast, a widely used drug for the treatment of asthma.[6]

Table 2: Selected Bioactive this compound Derivatives

| Compound Class | Example Structure | Biological Activity | Therapeutic Area | Reference |

| Antimalarials | UCF 501 | Potent against CQ-resistant P. falciparum | Infectious Disease | [1] |

| Anticancer Agents | FZ41 | Integrase Inhibitor | Oncology/Virology | [1] |

| Antimetastatic Agents | (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline | Inhibits cancer cell migration and invasion | Oncology | [5] |

| LTD4 Antagonists | Montelukast Precursor | Intermediate for asthma medication | Inflammation | [6] |

Conclusion and Future Outlook

The vinyl group in this compound is a powerful and versatile functional group whose reactivity is expertly modulated by the electronic properties of the quinoline ring. Its capacity to undergo nucleophilic conjugate addition, participate in stereocontrolled cycloaddition reactions, and form functional polymers makes it an invaluable building block for both medicinal chemists and materials scientists. The straightforward synthesis of the this compound core further enhances its appeal.

Future research will likely focus on developing novel catalytic systems to further expand the scope and stereocontrol of its reactions. The application of these advanced synthetic methods will undoubtedly lead to the discovery of new therapeutic agents and innovative materials built upon this remarkable scaffold. The strategic functionalization of the vinyl group will continue to be a key approach in the quest for molecules with precisely tailored biological and physical properties.

References

-

Tai, C., et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. PubMed Central. [Link]

- CN101591291A. (2009). The synthetic method of this compound compounds.

-

Xiao, J., et al. (2015). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. The Royal Society of Chemistry. [Link]

-

Xing, D., et al. (2020). Enantioselective [4 + 2] Cycloaddition Reaction of Vinylquinolines with Dienals Enabled by Synergistic Organocatalysis. American Chemical Society. [Link]

-

Karttunen, M. K., et al. (2021). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2-Vinyl Anilines. Advanced Synthesis & Catalysis. [Link]

-

Wang, L., et al. (2017). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. ResearchGate. [Link]

-

Gomez-Anton, M. R., Rodriguez, J. G., & Pierola, I. F. (1985). Polymer effects in proton-transfer reactions. Poly(this compound). ACS Publications. [Link]

-

Xing, D., et al. (2020). Enantioselective [4 + 2] Cycloaddition Reaction of Vinylquinolines with Dienals Enabled by Synergistic Organocatalysis. Organic Letters. [Link]

-

Yeh, Y., et al. (2015). Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents. PubMed. [Link]

-

Talvitie, J., et al. (2022). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. PubMed Central. [Link]

-

Balalaie, S., et al. (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Semantic Scholar. [Link]

-

Rigo, A., Szwarc, M., & Sackmann, G. (1971). Living Poly(this compound). ACS Publications. [Link]

-

Balalaie, S., et al. (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. ResearchGate. [Link]

-

Wikipedia. (n.d.). Nucleophilic addition. Wikipedia. [Link]

- US2745834A. (1956). Stabilization of certain vinyl-pyridines, vinyl quinolines and vinyl-isoquinolines.

-

Química Orgánica. (n.d.). Nucleophilic addition to quinolines and isoquinolines. quimicaorganica.org. [Link]

-

Fiveable. (n.d.). Cycloaddition reactions | Organic Chemistry II Class Notes. Fiveable. [Link]

Sources

- 1. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101591291A - The synthetic method of this compound compounds - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of 2-Vinylquinoline

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-vinylquinoline, focusing on its solubility in various solvent systems and its stability under a range of stress conditions. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as a key building block in the synthesis of novel chemical entities. By synthesizing available data with established principles of physical organic chemistry and analytical science, this guide offers field-proven insights into experimental design and interpretation. We will explore the fundamental principles governing the dissolution and degradation of this compound, present methodologies for their empirical determination, and provide a framework for the development of robust and reliable analytical protocols.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry, materials science, and organic synthesis.[1][2][3] Its unique molecular architecture, featuring a quinoline core fused with a reactive vinyl group, makes it a versatile precursor for a wide array of complex molecules. The quinoline moiety is a common scaffold in numerous biologically active compounds, including antimalarials, anticancer agents, and anti-inflammatory drugs.[4] The vinyl group, on the other hand, serves as a reactive handle for various chemical transformations, such as polymerization and addition reactions.

The successful application of this compound in any synthetic or formulation endeavor is critically dependent on a thorough understanding of its solubility and stability. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. Stability, or the lack thereof, can impact product yield, purity, and shelf-life, and may lead to the formation of undesirable and potentially toxic degradation products. This guide aims to provide a detailed exploration of these two crucial parameters.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₉N | [5] |

| Molecular Weight | 155.20 g/mol | [5] |

| Appearance | Dark orange-brown liquid | [1] |

| Boiling Point | ~238 °C (for quinoline) | [2][3] |

| pKa (Predicted) | 4.88 ± 0.40 | [1] |

| Storage | Store at 2-8°C | [6] |

The quinoline ring system is aromatic and weakly basic, with the nitrogen atom's lone pair of electrons contributing to its basicity. The predicted pKa of approximately 4.9 suggests that this compound will be protonated in acidic solutions, a factor that significantly influences its solubility.

Solubility Profile of this compound

The solubility of a compound is a thermodynamic equilibrium between the solid state and a solution. For a liquid like this compound, it refers to its miscibility with a given solvent. The general principle of "like dissolves like" provides a preliminary guide to its solubility.

Qualitative Solubility Analysis

Based on its chemical structure, a bicyclic aromatic system with a polar nitrogen atom, this compound is expected to exhibit the following solubility characteristics:

-

Water: Quinoline itself is only slightly soluble in cold water but dissolves more readily in hot water.[1] The presence of the hydrophobic vinyl group in this compound likely further reduces its aqueous solubility at neutral pH.

-

Organic Solvents: Quinoline and its derivatives are generally soluble in a wide range of organic solvents.[1][2][3][7][8] This is attributed to the ability of the aromatic rings to engage in van der Waals interactions with organic solvent molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the potential for hydrogen bonding with the quinoline nitrogen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to dipole-dipole interactions.

-

Non-polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar solvents, although some dissolution may occur due to the aromatic nature of the molecule.

-

Quantitative Solubility Insights

While specific quantitative solubility data for this compound is scarce in the public domain, data for a structurally similar compound, (E)-2-styrylquinoline, provides a valuable reference point. The solubility of (E)-2-styrylquinoline at pH 7.4 has been reported to be 0.5 µg/mL.[9] This low value in an aqueous buffer highlights the hydrophobic nature of the extended aromatic system.

Table of Inferred and Analog-Based Solubility:

| Solvent | Expected Solubility of this compound | Rationale/Analog Data |

| Water (pH 7) | Very Low | Based on quinoline's slight solubility and the hydrophobicity of the vinyl group.[1] (E)-2-styrylquinoline solubility is 0.5 µg/mL at pH 7.4.[9] |

| Ethanol | Soluble | Quinoline derivatives generally show good solubility in ethanol.[8] |

| Methanol | Soluble | Similar to ethanol, expected to be a good solvent. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving quinoline derivatives. |

| DMSO | Soluble | A powerful polar aprotic solvent, expected to readily dissolve this compound.[8] |

| Toluene | Likely Soluble | The aromatic nature of both solute and solvent should facilitate dissolution. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following method is based on the principle of generating a saturated solution and quantifying the dissolved solute concentration, typically by High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination:

Caption: A generalized workflow for the experimental determination of compound solubility.

Step-by-Step Methodology:

-

Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Perform serial dilutions to create a series of calibration standards.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Centrifuge the vials to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

-

Calculation: Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor.

Stability of this compound: A Forced Degradation Approach

Understanding the stability of this compound is paramount for ensuring its quality and for the development of stable formulations. Forced degradation studies, also known as stress testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10] These studies involve subjecting the compound to conditions more severe than those it would encounter during normal handling and storage.

Key Factors Influencing Stability

The stability of this compound can be influenced by several factors:

-

pH: The quinoline ring's basicity makes it susceptible to pH-dependent degradation.

-

Light (Photostability): Aromatic compounds, especially those with conjugated double bonds, are often susceptible to photodegradation.[11]

-

Temperature (Thermal Stability): Elevated temperatures can accelerate degradation reactions.

-

Oxidation: The electron-rich aromatic system and the vinyl group can be susceptible to oxidation.

Predicted Degradation Pathways

Based on the chemical structure of this compound and the known degradation of related compounds like quinoline, several degradation pathways can be postulated.

Potential Degradation Pathways of this compound:

Caption: Postulated degradation pathways of this compound under various stress conditions.

-

Hydrolysis: Under acidic or basic conditions, the vinyl group could potentially undergo hydration. The quinoline ring itself is generally stable to hydrolysis, but extreme pH and temperature could lead to ring opening.

-

Oxidation: The vinyl group is susceptible to oxidative cleavage. The electron-rich quinoline ring can also be oxidized, potentially forming N-oxides or hydroxylated derivatives.

-

Photodegradation: Exposure to UV light can lead to various photochemical reactions, including cis-trans isomerization of the vinyl group, photocyclization, and photooxidation.[12][13][14]

-

Thermal Degradation: At elevated temperatures, polymerization of the vinyl group is a likely degradation pathway. Fragmentation of the quinoline ring could also occur at very high temperatures.

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. A stability-indicating HPLC method capable of separating the parent compound from its degradation products is essential for this analysis.

Workflow for Forced Degradation Studies:

Caption: A systematic workflow for conducting forced degradation studies.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 80°C). For the solid compound, place the powder directly in the oven.

-

Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source that provides both UV and visible light.

-

-

Sampling and Analysis: Withdraw samples at appropriate time intervals. Neutralize the acidic and basic samples before analysis. Analyze all samples, including unstressed controls, by HPLC.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Quantify the amount of this compound remaining and the amount of each degradation product formed.

Analytical Methodologies for Characterization

Robust analytical methods are crucial for accurately assessing the solubility and stability of this compound.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying this compound and its degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at a wavelength where this compound has strong absorbance is typically employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile degradation products.

-

UV/Vis Spectroscopy: This can be a simple and rapid method for preliminary solubility screening and for monitoring the overall degradation process.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in fundamental chemical principles and established analytical methodologies. While specific quantitative data for this compound remains an area for further investigation, the information and protocols presented here offer a robust framework for researchers to empirically determine these critical parameters. A thorough understanding and characterization of the solubility and stability of this compound will undoubtedly facilitate its successful application in the development of novel pharmaceuticals, advanced materials, and innovative chemical processes. Future work should focus on generating and publishing quantitative solubility data in a range of pharmaceutically and industrially relevant solvents, as well as detailed structural elucidation of its degradation products under various stress conditions.

References

-

Quinoline. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link].

- Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications.

- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.

- Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.

- Benchchem. (2025). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Benchchem.

- Sigma-Aldrich. (n.d.). This compound.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link].

- Aislabie, J., Bej, A. K., Hurst, H., Rothenburger, S., & Atlas, R. M. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345–351.

- Bluemel, M., et al. (2023). Current Industry Best Practice on In-Use Stability and Compatibility Studies for Biological Products. Journal of Pharmaceutical Sciences, 112(8), 2115-2128.

- Pereira, J. L., et al. (2007). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Environmental Toxicology and Chemistry, 26(9), 1836–1843.

- Benchchem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.

- Hordiienko, A., et al. (2020).

- Zhang, L., et al. (2020). Biodegradation of quinoline at different concentrations of quinoline by Comamonas sp. strains.

- Hordiienko, A., et al. (2022). SYNTHESIS AND PHOTOCHEMICAL PROPERTIES OF NEW STYRYLQUINOLINE-CONTAINING POLYMERS. Ukrainian Chemistry Journal, 88(6), 3-12.

- Mrozek-Wilczkiewicz, A., et al. (2021). Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1663.

-

PubChem. (n.d.). (E)-2-Styrylquinoline. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link].

- Gao, W., et al. (2019). Synthesis of 2-styrylquinoline-3-carboxylate derivatives.

- MedCrave. (2016).

- Mrozek-Wilczkiewicz, A., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry, 177, 338-349.

- Yoshioka, S., & Stella, V. J. (2002). Photostability of Drugs and Drug Formulations. Pharmaceutical Research, 19(11), 1547-1558.

- Spaczynska, E., et al. (2021).

- Hordiienko, A., et al. (2022). SYNTHESIS AND PHOTOCHEMICAL PROPERTIES OF NEW STYRYLQUINOLINE-CONTAINING POLYMERS. Ukrainian Chemistry Journal, 88(6), 3-12.

- Glinyanaya, N. V., et al. (2004). Regiospecific C-N photocyclization of 2-styrylquinolines. Journal of Photochemistry and Photobiology A: Chemistry, 162(1), 129-134.

- Kumar, A., et al. (2020). Styrylquinolines Derivatives: SAR Study and Synthetic Approaches. Medicinal Chemistry, 16(2), 141-154.

- Vione, D., & Scozzaro, A. (2019). Insights into the Time Evolution of Slowly Photodegrading Contaminants.

- Socea, B., et al. (2023). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. Molecules, 28(13), 5122.

- Hordiienko, A., et al. (2022). SYNTHESIS AND PHOTOCHEMICAL PROPERTIES OF NEW STYRYLQUINOLINE-CONTAINING POLYMERS. Semantic Scholar.

- El-Mernissi, R., et al. (2022). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. Physical Chemistry Research, 10(4), 585-604.

- Rodriguez, H., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 633-640.

- Kaur, M., & Singh, M. (2020). Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry. Medicinal Chemistry, 16(2), 141-154.

- Mrozek-Wilczkiewicz, A., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry, 177, 338-349.

- Li, X., et al. (2023).

- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Ortiz-Nava, C., et al. (2024).

- Ioele, G., et al. (2019). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 24(12), 2334.

- Benchchem. (2025). A Technical Guide to the Solubility of 2-Phenylquinoline-7-carbaldehyde in Organic Solvents. Benchchem.

- Sravanthi, V. V. S., et al. (2020). Brønsted acid-mediated Friedländer quinoline synthesis.

- Li, J. T., et al. (2011). Microwave-Assisted Solvent-Free Synthesis of 2-Styrylquinolines (III) in the Presence of Zinc Chloride. Russian Journal of Organic Chemistry, 47(1), 108-112.

- Bak, A., et al. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 114, 322-330.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. mechotech.in [mechotech.in]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation pathway of quinolines in a biofilm system under denitrifying conditions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. Microbial degradation of quinoline and methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 8. benchchem.com [benchchem.com]

- 9. (E)-2-Styrylquinoline | C17H13N | CID 5357469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ucj.org.ua [ucj.org.ua]

- 14. Regiospecific C-N photocyclization of 2-styrylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Vinylquinoline: A Comprehensive Technical Guide to Precursors and Synthesis

Introduction